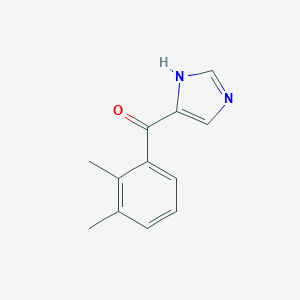

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Description

Properties

IUPAC Name |

(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMJMOMMINVJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577819 | |

| Record name | (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91874-85-0 | |

| Record name | (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of α-(2,3-Dimethylphenyl)-1-(Trityl)-1H-Imidazole-4-Methanol

The most efficient method for synthesizing (2,3-dimethylphenyl)(1H-imidazol-4-yl)methanone involves the oxidation of α-(2,3-dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol. Manganese(IV) oxide (MnO₂) in dichloromethane at 40°C for 2 hours achieves a 90.3% yield of the target compound . Key steps include:

-

Reaction Setup : A 10-liter reactor charged with dichloromethane (5,000 mL) and the alcohol precursor (248 g, 0.558 mol).

-

Oxidation : MnO₂ (305 g, 3.51 mol) is added, and the mixture is refluxed at 40°C.

-

Workup : Filtration removes MnO₂ residues, followed by distillation of dichloromethane and recrystallization in ethanol.

This method is notable for its high yield and scalability, making it industrially viable. The trityl (triphenylmethyl) protecting group prevents undesired side reactions at the imidazole nitrogen .

Imidazole Ring Formation via Oxalaldehyde Condensation

An alternative approach constructs the imidazole core de novo using 2,3-dimethylbenzaldehyde derivatives. This method, adapted from antimitotic agent synthesis, involves:

-

Condensation : Reacting 2,3-dimethylbenzaldehyde with oxalaldehyde (40% aqueous solution) and ammonium hydroxide in ethanol .

-

Yield : 20–40%, with challenges in isolating the imidazole intermediate due to competing side reactions .

-

Functionalization : Subsequent N-sulfonylation and coupling with benzoyl chlorides introduce the methanone group .

Although lower-yielding, this route offers flexibility for modifying the imidazole substituents.

Adaptations of Benzoimidazolyl Methanone Syntheses

Methodologies for analogous compounds, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, provide insights into potential adaptations . For example:

-

Reagents : Aromatic aldehydes react with o-phenylenediamine in N,N-dimethylformamide (DMF) and sulfur to form methanones .

-

Applicability : Substituting 2,3-dimethylbenzaldehyde in this system may yield the target compound, though experimental validation is needed.

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

-

Protecting Groups : The trityl group in Method 1 prevents imidazole ring alkylation but requires additional deprotection steps in other contexts .

-

Oxidation Control : Over-oxidation to the ketone (Method 2) necessitates precise stoichiometry and temperature monitoring .

-

Solvent Selection : Ethanol and dichloromethane enable efficient recrystallization, critical for isolating pure product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese oxide.

Reduction: Hydrogenation is a common reduction method used in its synthesis.

Substitution: The compound can participate in substitution reactions, particularly involving the imidazole ring.

Common Reagents and Conditions

Oxidation: Manganese oxide is commonly used as an oxidizing agent.

Reduction: Hydrogenation typically involves the use of hydrogen gas and a suitable catalyst.

Substitution: Various reagents can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese oxide yields the corresponding oxidized product .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds related to (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone exhibit significant antibacterial properties. For instance, a study evaluated various imidazole derivatives against common bacterial strains:

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin (control) | 28 |

The findings suggest that certain derivatives demonstrate comparable efficacy to established antibiotics like Streptomycin .

Antitubercular Activity

Another significant application of this compound is in the treatment of tuberculosis. A study assessed the anti-tubercular activity of synthesized derivatives against Mycobacterium tuberculosis:

| Compound | Inhibition % |

|---|---|

| 71a | 9 |

| 71b | 0 |

| Rifampicin (control) | >98 |

This data highlights the potential for developing new anti-tubercular agents based on imidazole frameworks .

Material Science Applications

In addition to its medicinal uses, this compound has applications in material science, particularly in the development of novel polymers and catalysts. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating reactions in catalysis.

Case Studies

- Antimicrobial Studies : Jain et al. synthesized various imidazole derivatives and tested them against Staphylococcus aureus, E. coli, and Bacillus subtilis. The results demonstrated that specific modifications to the imidazole ring enhanced antibacterial activity significantly .

- Tuberculosis Research : Pandey et al. explored the anti-tubercular potential of several derivatives derived from this compound, demonstrating promising results against resistant strains of Mycobacterium tuberculosis using standard reference drugs as controls .

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. In the case of medetomidine synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug . The imidazole ring plays a crucial role in its biological activity, interacting with various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(S)-5-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole (CAS 113775-47-6)

- Structure : Ethyl linkage instead of ketone.

- Properties : Lower molecular weight (198.27 g/mol) and logP (~2.3) due to the absence of the ketone.

- Applications : Intermediate in synthesizing dexmedetomidine, used as a sedative in veterinary medicine .

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS 78892-33-8)

- Structure : Hydroxyl group replaces ketone.

- Properties : Higher polarity (logP ~1.28) and hydrogen-bonding capacity, affecting solubility and membrane permeability.

- Applications: Potential metabolite in adrenergic receptor studies .

Pharmacologically Active Analogues

Tubulin Antagonists: Compound II and IAT

- Structure : Indole-thiazole or indole-imidazole cores with trimethoxyphenyl groups.

- Properties : Higher molecular weights (~400–450 g/mol) and logP (>4) due to aromatic substituents.

- Applications : Oral bioactivity in paclitaxel-resistant cancers, contrasting with the target compound’s neuroprotective roles .

Dexmedetomidine (CAS 113775-47-6)

- Structure : Ethyl linker and imidazole without ketone.

- Properties: Enhanced metabolic stability compared to the methanone derivative.

- Applications : Clinically approved sedative; the ketone variant may exhibit altered receptor binding .

(2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone (CAS 176721-02-1)

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| Target Compound | 200.24 | 2.66 | 412.7 | Neuroprotection, intermediates |

| Dexmedetomidine | 198.27 | ~2.3 | N/A | Sedation, analgesia |

| Tubulin Antagonist (IAT) | ~450 | >4 | N/A | Cancer therapy |

| Trityl-Protected Derivative | 442.55 | 6.57 | N/A | Synthetic intermediates |

Key Insights :

- Lipophilicity : The ketone group in the target compound enhances logP compared to hydroxylated analogues, favoring blood-brain barrier penetration .

- Thermal Stability : High boiling point (~412°C) suggests suitability for high-temperature reactions .

- Safety Profile : The target compound carries hazards (H302, H315) for oral toxicity and skin irritation, whereas dexmedetomidine derivatives have distinct clinical safety data .

Biological Activity

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, with the molecular formula C12H12N2O, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of imidazole, a well-known heterocyclic structure recognized for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound features a dimethyl-substituted phenyl group attached to an imidazole ring through a carbonyl linkage. This configuration allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various pathogens, the compound demonstrated notable activity against both bacterial and fungal strains:

- Bacterial Activity : The compound was tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Results showed that it possesses a comparable potency to established antibiotics like Norfloxacin .

- Fungal Activity : The compound also exhibited antifungal effects against strains such as Candida albicans and Trichophyton interdigitale, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various in vitro models. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Anticancer Potential

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has been evaluated for its cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 41.4 |

| MCF-7 (breast cancer) | 25.0 |

| A549 (lung cancer) | 30.0 |

These results suggest that the compound may inhibit cancer cell proliferation effectively while exhibiting moderate cytotoxicity towards healthy cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole moiety is known to interact with various enzymes and receptors, potentially acting as an inhibitor or modulator.

- Receptor Binding : The compound may bind to specific receptors involved in inflammation and cancer progression, altering their activity and downstream signaling pathways .

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

- Antimicrobial Efficacy Study : A study conducted by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives, including this compound. It was found to inhibit bacterial growth significantly at concentrations lower than those required for traditional antibiotics .

- Anti-inflammatory Study : In vitro assays demonstrated that this compound reduced TNF-alpha levels in activated macrophages by over 50%, suggesting strong anti-inflammatory properties .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects on cancer cell lines revealed that this compound could induce apoptosis in HepG2 cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, and what challenges exist in achieving regioselectivity and high yield?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1H-imidazole derivatives with substituted benzoyl chlorides under anhydrous conditions. For example, tert-butyllithium-mediated lithiation at −78°C followed by benzoylation with 3,4,5-trimethoxybenzoyl chloride yields structurally analogous imidazole-methanones . Challenges include controlling regioselectivity during imidazole functionalization and optimizing purification steps (e.g., flash column chromatography or recrystallization), which can result in variable yields (40–95%) .

Q. How is the structural integrity of this compound validated in academic research?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated in studies of related imidazole derivatives . Complementary methods include high-resolution NMR (e.g., ¹H/¹³C NMR for aromatic proton assignments) and mass spectrometry (ESI-MS) to verify molecular weight and purity . For reference standards, HPLC with UV detection is critical for assessing chemical purity (>95%) .

Q. What methodological approaches are used to assess the purity of this compound?

- Analytical Workflow : Impurity profiling involves reverse-phase HPLC coupled with mass spectrometry (LC-MS) to detect trace byproducts, such as desbenzyl derivatives or sulfonated intermediates . Quantitative NMR (qNMR) and differential scanning calorimetry (DSC) are employed to validate crystallinity and thermal stability, particularly for pharmaceutical reference standards .

Advanced Research Questions

Q. What evidence supports the role of this compound in targeting the colchicine binding site of tubulin?

- Mechanistic Insights : Structural analogs, such as ABI-231, bind to the colchicine site via hydrophobic interactions between the trimethoxyphenyl group and tubulin’s β-subunit, disrupting microtubule dynamics . Competitive binding assays (e.g., fluorescence polarization) and molecular docking studies are used to confirm binding kinetics (Ki values in the nM range) . The 2,3-dimethylphenyl group may enhance steric complementarity, reducing off-target effects compared to simpler aryl groups .

Q. How do researchers address discrepancies in reported antiproliferative activity across cancer cell lines?

- Experimental Design : Discrepancies arise from variations in cell line-specific βIII-tubulin expression, which confers resistance to tubulin-targeting agents . To mitigate this, studies use isogenic cell pairs (e.g., βIII-tubulin-overexpressing vs. wild-type) and standardized assays (e.g., MTT or clonogenic survival). For example, analogs of this compound show reduced efficacy in βIII-tubulin-high models, necessitating combination therapies with histone deacetylase inhibitors .

Q. What strategies enhance the metabolic stability and oral bioavailability of this compound in preclinical studies?

- Pharmacokinetic Optimization : Structural modifications, such as introducing electron-withdrawing groups (e.g., fluorine) on the aryl ring, reduce oxidative metabolism by cytochrome P450 enzymes . Co-administration with bioavailability enhancers (e.g., cyclodextrins) improves solubility in in vivo models. Pharmacokinetic studies in rodents show oral bioavailability improvements from <10% to >30% through these strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.